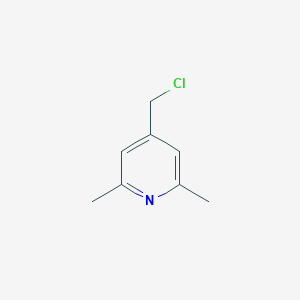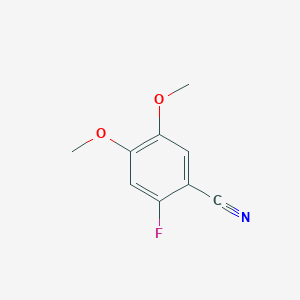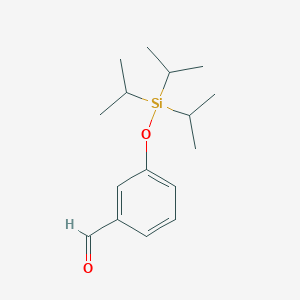
3-Triisopropylsilyloxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triisopropylsiloxy)benzaldehyde: is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring substituted with a triisopropylsiloxy group and an aldehyde functional group. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of 3-(Triisopropylsiloxy)toluene: One common method involves the oxidation of 3-(triisopropylsiloxy)toluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to yield 3-(triisopropylsiloxy)benzaldehyde.
Hydrolysis of 3-(Triisopropylsiloxy)benzyl chloride: Another method involves the hydrolysis of 3-(triisopropylsiloxy)benzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(triisopropylsiloxy)benzaldehyde.
Industrial Production Methods: Industrial production of 3-(triisopropylsiloxy)benzaldehyde often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Triisopropylsiloxy)benzaldehyde can undergo further oxidation to form 3-(triisopropylsiloxy)benzoic acid. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-(triisopropylsiloxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in 3-(triisopropylsiloxy)benzaldehyde can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: 3-(Triisopropylsiloxy)benzoic acid.
Reduction: 3-(Triisopropylsiloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Triisopropylsiloxy)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of aromatic aldehydes on cellular processes. It serves as a model compound to investigate the interactions between aldehydes and biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its derivatives are studied for their pharmacological properties.
Industry: In the industrial sector, 3-(triisopropylsiloxy)benzaldehyde is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(triisopropylsiloxy)benzaldehyde involves its interaction with cellular macromolecules, particularly proteins and nucleic acids. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect protein function and cellular signaling pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with nucleic acids, potentially influencing gene expression and DNA repair processes.
Comparaison Avec Des Composés Similaires
Benzaldehyde: The simplest aromatic aldehyde, used as a flavoring agent and in organic synthesis.
3-(Trimethylsiloxy)benzaldehyde: Similar to 3-(triisopropylsiloxy)benzaldehyde but with a trimethylsiloxy group instead of a triisopropylsiloxy group.
4-(Triisopropylsiloxy)benzaldehyde: A positional isomer with the triisopropylsiloxy group at the para position.
Uniqueness: 3-(Triisopropylsiloxy)benzaldehyde is unique due to the presence of the bulky triisopropylsiloxy group, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s behavior in chemical reactions and its binding affinity to biological targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
3-tri(propan-2-yl)silyloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZLKOAGFVCIFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
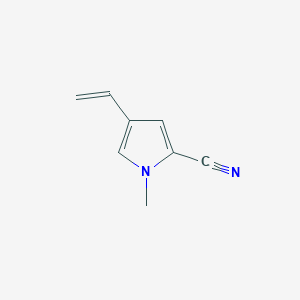
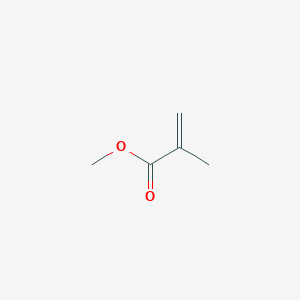

![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)

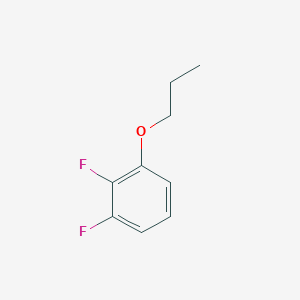
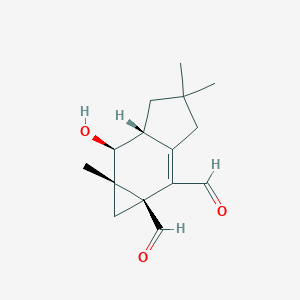
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
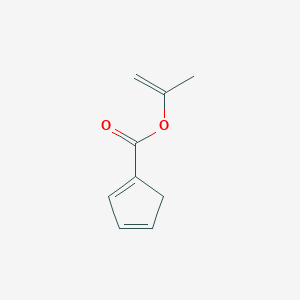
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
